molecular formula C7H6BrNO2 B188816 2-Bromo-4-nitrotoluene CAS No. 7745-93-9

2-Bromo-4-nitrotoluene

Cat. No. B188816
CAS RN: 7745-93-9
M. Wt: 216.03 g/mol
InChI Key: XFZFJQHXWJIBQV-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrotoluene is a nitrotoluene derivative with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Synthesis Analysis

2-Bromo-4-nitrotoluene can be synthesized by the regioselective bromination of o-nitrotoluene . Another method involves the bromination of p-nitrotoluene in the presence of iron powder . A detailed synthesis process can be found in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitrotoluene consists of a benzene ring substituted with a bromine atom, a nitro group, and a methyl group . The IUPAC name for this compound is 2-bromo-1-methyl-4-nitrobenzene .


Physical And Chemical Properties Analysis

2-Bromo-4-nitrotoluene has a molecular weight of 216.03 g/mol . It has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

. It can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are foundational in creating complex organic molecules. This compound is particularly useful in synthesizing pharmaceuticals, agrochemicals, and dyestuffs.

Analytical Chemistry

This compound is used in analytical chemistry as a standard for calibrating instruments like High-Performance Liquid Chromatography (HPLC) systems. Its distinct chromatographic behavior helps in the method development for separating complex mixtures .

Safety And Hazards

While specific safety and hazard information for 2-Bromo-4-nitrotoluene is not available, chemicals of this nature are generally considered hazardous. They may have acute oral and dermal toxicity, and may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also have specific target organ toxicity .

properties

IUPAC Name

2-bromo-1-methyl-4-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFJQHXWJIBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228163
Record name 2-Bromo-4-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitrotoluene

CAS RN

7745-93-9
Record name 2-Bromo-1-methyl-4-nitrobenzene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-Bromo-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 2-Bromo-4-nitrotoluene, and how have researchers studied its vibrational properties?

A1: 2-Bromo-4-nitrotoluene is an aromatic compound featuring a benzene ring with bromine, nitro, and methyl substituents. While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure dictates these properties. Researchers have utilized techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics. [] They compared experimentally observed vibrational frequencies with those predicted theoretically using ab initio Hartree-Fock (HF) and density functional B3LYP methods, achieving good agreement. [] This approach provided insights into the molecule's geometry and how the bromine, nitrogen, and methyl groups influence the benzene ring's vibrations. []

Q2: Can you elaborate on the computational chemistry approaches used to study 2-Bromo-4-nitrotoluene and their significance?

A2: Researchers employed computational methods like ab initio Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set to investigate 2-Bromo-4-nitrotoluene. [] These methods enabled the calculation of various molecular properties including optimized geometry, vibrational frequencies, infrared and Raman intensities, and thermodynamic parameters. [] Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies suggested intramolecular charge transfer. [] These computational approaches provide valuable insights into the electronic structure and properties of the molecule, complementing experimental findings.

Q3: What is the known synthetic utility of 2-Bromo-4-nitrotoluene in chemical synthesis?

A3: 2-Bromo-4-nitrotoluene serves as a valuable starting material or intermediate in various chemical syntheses. For example, it acts as an intermediate in the synthesis of 2-bromo-3-methylbenzoic acid. [] This highlights its versatility in obtaining structurally diverse compounds with potential applications in different fields.

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